molecular formula C5H5Cl2NO3 B14308152 4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride CAS No. 117683-58-6

4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride

Cat. No.: B14308152
CAS No.: 117683-58-6
M. Wt: 198.00 g/mol
InChI Key: PPIZNAHHLNIUMJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals, particularly cephalosporin antibiotics. This compound is characterized by its unique structure, which includes a chloro group, a methoxyimino group, and an oxobutanoyl chloride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(methoxyimino)-3-oxobutanoyl chloride typically involves the reaction of 4-chloro-2-(methoxyimino)-3-oxobutyric acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance efficiency and yield. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

    Conditions: Low temperatures, inert atmosphere

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is widely used in scientific research, particularly in the synthesis of cephalosporin antibiotics such as ceftriaxone and cefixime. These antibiotics are crucial in treating a variety of bacterial infections due to their broad-spectrum activity and low toxicity .

Mechanism of Action

The mechanism of action of 4-chloro-2-(methoxyimino)-3-oxobutanoyl chloride involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The compound itself does not exhibit direct antibacterial activity but is essential in the formation of the active antibiotic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methoxyimino)-3-oxobutyric acid
  • 4-Chloro-2-(methoxycarbonylmethoxyimino)-3-oxobutyric acid

Uniqueness

4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride is unique due to its specific structure, which makes it an ideal intermediate for the synthesis of cephalosporin antibiotics. Its reactivity and stability under controlled conditions make it a valuable compound in pharmaceutical research and production .

Properties

IUPAC Name

4-chloro-2-methoxyimino-3-oxobutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO3/c1-11-8-4(5(7)10)3(9)2-6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIZNAHHLNIUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C(=O)CCl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90766840
Record name 4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90766840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117683-58-6
Record name 4-Chloro-2-(methoxyimino)-3-oxobutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90766840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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